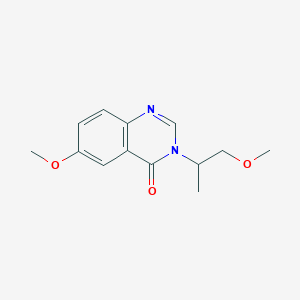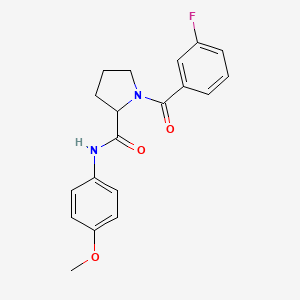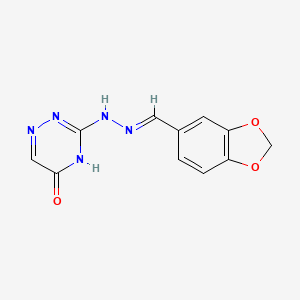
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one, also known as PD153035, is a synthetic compound that belongs to the family of quinazoline derivatives. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays an important role in the regulation of cell growth, differentiation, and survival. PD153035 has been widely used in scientific research to study the EGFR signaling pathway and its role in cancer development and progression.
Mecanismo De Acción
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and blocking the activation of the EGFR signaling pathway. This leads to the inhibition of cell growth, proliferation, and survival, and induces apoptosis in cancer cells.
Biochemical and physiological effects:
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been shown to have potent antitumor activity in vitro and in vivo, and to inhibit the growth and proliferation of various cancer cell lines. It has also been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis and metastasis. 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been shown to have low toxicity and to be well-tolerated in animal models, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity for the EGFR tyrosine kinase, its low toxicity and high solubility in water, and its ability to inhibit the growth and proliferation of various cancer cell lines. However, 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has some limitations, including its short half-life in vivo, its poor bioavailability, and its potential to induce drug resistance in cancer cells.
Direcciones Futuras
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has the potential to be developed into a novel cancer therapy, either alone or in combination with other drugs targeting the EGFR signaling pathway. Future research should focus on improving the pharmacokinetic properties of 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one, such as its bioavailability and half-life, and on developing new analogs with improved potency and selectivity. In addition, future studies should investigate the potential of 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one to overcome drug resistance in cancer cells, and to enhance the antitumor activity of other drugs.
Métodos De Síntesis
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one can be synthesized by several methods, including the reaction of 6-methoxy-2-nitroaniline with 2-methoxy-1-methylethylamine in the presence of a reducing agent, followed by cyclization with a suitable acid. Another method involves the reaction of 6-methoxy-2-nitroaniline with 2-methoxy-1-methylethylamine in the presence of a palladium catalyst, followed by cyclization with a suitable acid. Both methods yield 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one in high purity and yield.
Aplicaciones Científicas De Investigación
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been extensively used in scientific research to study the EGFR signaling pathway and its role in cancer development and progression. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has also been used to study the mechanism of action of other EGFR inhibitors and to develop new drugs targeting the EGFR signaling pathway.
Propiedades
IUPAC Name |
6-methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(7-17-2)15-8-14-12-5-4-10(18-3)6-11(12)13(15)16/h4-6,8-9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMQEEJTCGROBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C=NC2=C(C1=O)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-(3-{4-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6087673.png)


![2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B6087697.png)
![methyl 4-methyl-2-({[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6087700.png)

![methyl N-{[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6087718.png)
![ethyl 3-(2-fluorobenzyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6087732.png)

![4-(2-methoxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087741.png)

![(1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride](/img/structure/B6087745.png)
![5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone](/img/structure/B6087752.png)
![methyl 4-(5-methyl-4-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B6087757.png)